molecular formula C11H10BrF2NO B3233187 1-[(4-Bromo-2,6-difluorophenyl)carbonyl]pyrrolidine CAS No. 1351668-26-2

1-[(4-Bromo-2,6-difluorophenyl)carbonyl]pyrrolidine

Cat. No. B3233187
CAS RN: 1351668-26-2
M. Wt: 290.1 g/mol
InChI Key: CNFYYZUWVAUKKI-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2,6-difluorophenyl)carbonyl]pyrrolidine is a chemical compound with the CAS Number: 1351668-26-2. It has a molecular weight of 290.11 and its IUPAC name is 1-(4-bromo-2,6-difluorobenzoyl)pyrrolidine .

Scientific Research Applications

Pyrrolidine in Drug Discovery The pyrrolidine ring is a prominent feature in medicinal chemistry, leveraged for developing treatments for human diseases. This interest is amplified by the ring's ability to efficiently explore pharmacophore space due to its sp3-hybridization, contribution to stereochemistry, and the enhanced three-dimensional coverage it offers. The pyrrolidine scaffold, including its derivatives like pyrrolizines and prolinol, has been extensively reported for its selectivity towards biological targets. Research emphasizes the influence of steric factors on biological activity and the structure-activity relationship of these compounds, highlighting the strategic design of new pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).

Synthesis of Heterocyclic Compounds The role of pyrrolidine-based structures extends to the synthesis of heterocyclic compounds, pivotal for the pharmaceutical industry due to their broad synthetic applications and bioavailability. Pyranopyrimidine scaffolds, for instance, have seen extensive investigation for their applicability in medicinal chemistry. The use of hybrid catalysts, including organocatalysts and nanocatalysts, for synthesizing these scaffolds demonstrates the versatility of pyrrolidine derivatives in facilitating complex chemical reactions and developing lead molecules (Parmar et al., 2023).

Surfactant Chemistry Pyrrolidone-based surfactants represent another domain where the pyrrolidine structure finds application. The interaction of these surfactants with anionic counterparts, based on the electronegativity of the pyrrolidone carbonyl oxygen, showcases the chemical's utility in enhancing surfactant performance. This includes improvements in water solubility, compatibility, and solvency, highlighting pyrrolidone's role in the development of industrial and academic research concerning surface-active agents (Login, 1995).

Environmental and Health Implications Research also touches upon the environmental persistence and potential health impacts of fluorinated compounds, including those related to perfluoroalkyl substances (PFAS). While not directly connected to pyrrolidine, these studies underline the importance of understanding the broader implications of chemical compounds on health and the environment. It suggests a cautious approach towards the use and disposal of chemicals, emphasizing the need for further research into the toxicity, degradation, and environmental fate of such substances (Lau et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(4-bromo-2,6-difluorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c12-7-5-8(13)10(9(14)6-7)11(16)15-3-1-2-4-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFYYZUWVAUKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206943
Record name Methanone, (4-bromo-2,6-difluorophenyl)-1-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromo-2,6-difluorophenyl)carbonyl]pyrrolidine

CAS RN

1351668-26-2
Record name Methanone, (4-bromo-2,6-difluorophenyl)-1-pyrrolidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351668-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-bromo-2,6-difluorophenyl)-1-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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